Piperazin-1-yl(pyridin-3-yl)methanone
Overview
Description
Piperazin-1-yl(pyridin-3-yl)methanone is a heterocyclic compound belonging to the piperazine family. It is a colorless, crystalline solid with a molecular formula of C9H11N3O and a molecular weight of 181.2 g/mol. This compound is a versatile synthetic intermediate used in the pharmaceutical, agrochemical and dye industries.
Scientific Research Applications
Analgesic Potential
Piperazin-1-yl(pyridin-3-yl)methanone derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds, particularly the derivative compound 26i, demonstrated analgesic effects in models of mechanical hyperalgesia in guinea pigs and rats. The research detailed the design, synthesis, and structure-activity relationship analysis of these derivatives (Tsuno et al., 2017).
Antimicrobial Activity
A study synthesized novel pyridine derivatives, including this compound, and evaluated their antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, as confirmed through spectral studies and elemental analysis (Patel, Agravat, & Shaikh, 2011).
Metabolism and Pharmacokinetics
Research on the metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase IV inhibitors, including derivatives of this compound, was conducted. This study detailed the absorption, metabolism, and excretion patterns in rats, dogs, and humans, providing valuable insights for the development of treatments for type 2 diabetes (Sharma et al., 2012).
Anti-HIV Activity
A study on β-carboline derivatives including this compound analogs revealed selective inhibition of the HIV-2 strain. These compounds were evaluated for their anti-HIV activities, demonstrating notable efficacy comparable to existing nucleoside reverse transcriptase inhibitors (Ashok et al., 2015).
Anticancer and Antituberculosis Effects
Compounds derived from this compound were synthesized and tested for anticancer and antituberculosis activities. These derivatives exhibited significant effects in in vitro studies against breast cancer cell lines and strains of Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Synthesis and Structural Analysis
The synthesis of various this compound derivatives and their structural characterizations have been a focus of research. These studies provide insights into efficient methods for creating heterocycles containing both piperidine and pyridine rings, which are essential for organic synthesis applications (Zhang et al., 2020).
Corrosion Inhibition
A novel organic compound derived from this compound, specifically 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, was studied as an inhibitor for the prevention of mild steel corrosion in acidic medium. This research highlights the potential of such compounds in corrosion inhibition applications (Singaravelu & Bhadusha, 2022).
Antagonistic Properties
Studies have been conducted on the synthesis and evaluation of small molecule antagonists of various receptors, including G protein-coupled receptors, utilizing this compound derivatives. These compounds showed potent antagonistic properties in functional assays, indicating their potential in therapeutic applications (Romero et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which suggests that piperazin-1-yl(pyridin-3-yl)methanone may have multiple targets .
Mode of Action
It’s known that similar compounds can bind to their targets and induce changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
It was observed that a similar compound increased the phosphorylation of h2ax in mcf-7 cells , suggesting that this compound may have similar effects.
Action Environment
It’s known that such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Future Directions
While specific future directions for the study of Piperazin-1-yl(pyridin-3-yl)methanone are not detailed in the search results, the compound’s involvement in various chemical reactions and its potential biological activity suggest that it may be a subject of future research in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
piperazin-1-yl(pyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSFCBZMPSKWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354361 | |
Record name | (Piperazin-1-yl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39640-08-9 | |
Record name | (Piperazin-1-yl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-PYRIDINYLCARBONYL)PIPERAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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